Field: Psychology
Application: Hypnorm is used in the field of psychology for clinical hypnosis . It’s used to treat certain conditions by changing the person’s sense of authorship, making the effort external to them .
Method: In one experiment, a posthypnotic suggestion was administered to a group of people to send postcards daily for a few months . The hypnotized people felt a compelling urge to meet the action, making it feel more involuntary .
Results: The hypnotized group was as likely to mail the cards as the group that was asked to do it as a favor . . The hypnotized people felt it was a compelling urge they had to meet .
Field: Neurosurgery
Application: Hypnorm is used as an anesthetic for intracranial surgery in neonatal rats .
Field: Endocrinology
Application: Hypnorm is used to study its effects on Adrenocorticotropic hormone (ACTH) and β-endorphin (βE) levels in the pituitary lobes, hypothalamus, and medulla oblongata .
Results: Hypnorm anesthesia was associated with a significant decrease in the ACTH and βE levels in the pituitary lobes as well as in βE content of the hypothalamus and medulla oblongata .
Application: Hypnorm is used in the study of incretin hormone receptors on insulin-independent glucose disposal .
Method: Intravenous glucose tests (0.35g/kg) were performed in C57BL/6J mice. The mice were anesthetized with a novel fentanyl citrate/fluanisone formulation, called Fluafent, together with midazolam .
Results: The study indicates that insulin-independent glucose elimination requires active GLP-1 receptors .
Hypnorm is a veterinary anesthetic agent composed of two active ingredients: fentanyl citrate and fluanisone. Fentanyl is a potent synthetic opioid analgesic known for its rapid onset and short duration of action, while fluanisone is an antipsychotic and sedative belonging to the butyrophenone class. This combination is primarily utilized for inducing anesthesia and providing analgesia in small laboratory animals, including mice, rats, rabbits, and guinea pigs. The synergistic effects of these compounds result in profound immobilization, analgesia, and muscle rigidity, making Hypnorm a valuable tool in veterinary medicine and research settings .
The pharmacological effects of Hypnorm are attributed to the individual actions of its components:
In biochemical terms, fentanyl's interaction with opioid receptors inhibits the release of substance P, a neurotransmitter involved in pain transmission, while fluanisone influences pathways related to sedation and antipsychotic effects .
Hypnorm exhibits notable biological activity due to its dual components:
The synthesis of Hypnorm involves the preparation of its two components:
Hypnorm is predominantly used in veterinary medicine for:
Additionally, Hypnorm's properties make it suitable for specific imaging studies where immobilization is necessary .
Studies have shown that Hypnorm can interact with various biological systems:
These interactions underscore the importance of careful dosing and monitoring during administration.
Several compounds share similarities with Hypnorm in terms of their anesthetic or analgesic properties. Here are some notable examples:
Compound Name | Active Ingredients | Primary Use | Unique Features |
---|---|---|---|
Ketamine | Ketamine | Anesthesia and analgesia | Dissociative anesthetic |
Xylazine | Xylazine | Sedation in animals | Alpha-2 adrenergic agonist |
Medetomidine | Medetomidine | Sedation and analgesia | Highly selective alpha-2 agonist |
Acepromazine | Acepromazine | Sedation | Phenothiazine derivative |
Isoflurane | Isoflurane | Inhalational anesthesia | Rapid induction and recovery |
Hypnorm stands out due to its unique combination of a potent opioid (fentanyl) with a butyrophenone (fluanisone), providing both analgesia and sedation simultaneously. This dual action allows for effective immobilization without the need for multiple agents, simplifying anesthesia protocols in laboratory settings .
Hypnorm represents a hydrochloride salt derivative of fluanisone, characterized by the molecular formula C21H26ClFN2O2 with a molecular weight of 392.9 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 17160-71-3 and is systematically named as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride according to International Union of Pure and Applied Chemistry nomenclature [1]. The parent compound, fluanisone, bears the molecular formula C21H25FN2O2 with a molecular weight of 356.4 grams per mole [5]. Hypnorm exists as the hydrochloride salt form, which enhances its water solubility and stability compared to the free base [1].
The molecular composition includes twenty-one carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms [1]. The structure incorporates a fluorinated aromatic ring system connected to a butyrophenone backbone, which is further linked to a piperazine moiety substituted with a methoxyphenyl group [1] [5]. This complex molecular architecture places Hypnorm within the butyrophenone class of chemical compounds .
Table 1: Basic Chemical Properties of Hypnorm
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₆ClFN₂O₂ |
Molecular Weight (g/mol) | 392.9 |
Chemical Name (IUPAC) | 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-ium-1-yl]butan-1-one;chloride |
CAS Registry Number | 17160-71-3 |
Parent Compound | Fluanisone (CID 15139) |
Synonyms | Fluanisone hydrochloride, Companin |
The structural characterization of Hypnorm reveals a complex molecular architecture consisting of multiple distinct functional regions [1] [5]. The central butyrophenone framework comprises a four-carbon aliphatic chain connecting a fluorinated benzene ring to a ketone functional group [5]. The fluorine substitution occurs at the para position of the phenyl ring, creating the 4-fluorophenyl moiety [5] .
The piperazine ring system constitutes a six-membered heterocyclic structure containing two nitrogen atoms in opposite positions [5] [19]. This piperazine moiety adopts various conformational states due to its flexible ring structure, with the nitrogen atoms serving as coordination sites for potential interactions [19]. The piperazine ring connects to a 2-methoxyphenyl substituent through one of its nitrogen atoms, introducing additional aromatic character and electronic effects through the methoxy group positioned ortho to the point of attachment [5] .
Spectroscopic validation confirms the molecular structure through distinct nuclear magnetic resonance signals . The fluorinated aromatic region exhibits characteristic chemical shifts between 7.2 and 7.4 parts per million in proton nuclear magnetic resonance spectroscopy . The piperazine ring protons appear as complex multiplets reflecting the conformational flexibility of the heterocyclic system . Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns consistent with the proposed structure .
The three-dimensional molecular geometry adopts an extended conformation with the aromatic rings positioned to minimize steric interactions [5]. The butyrophenone linker provides sufficient flexibility to accommodate various spatial arrangements while maintaining the integrity of the conjugated systems [5] . The overall molecular shape resembles an elongated structure with distinct hydrophobic and hydrophilic regions [5].
The physicochemical properties of Hypnorm and its parent compound fluanisone demonstrate significant differences attributable to salt formation [5] [11] [14]. Fluanisone exhibits a melting point range of 67.5 to 68.5 degrees Celsius, while the hydrochloride salt form displays an elevated melting point of 205 to 205.5 degrees Celsius [11] [14]. This substantial increase in melting temperature reflects the enhanced intermolecular interactions present in the ionic crystal lattice of the salt form [14].
The density of fluanisone measures 1.1 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing [11]. The boiling point reaches 511.8 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure, demonstrating significant thermal stability [11]. The flash point occurs at 263.3 ± 30.1 degrees Celsius, providing important safety parameters for handling and storage [11].
Vapor pressure measurements reveal extremely low volatility with values of 0.0 ± 1.3 millimeters of mercury at 25 degrees Celsius [11]. The refractive index equals 1.558, reflecting the aromatic character and molecular density [11]. Partition coefficient measurements yield a logarithmic octanol-water partition coefficient of 3.43, indicating significant lipophilicity [11].
Solubility characteristics show marked differences between the free base and salt forms [11] [14]. Fluanisone demonstrates practical insolubility in water but exhibits solubility in chloroform and sparingly dissolves in methanol [14]. The compound shows slight solubility in diethyl ether but remains essentially water-insoluble [14]. The hydrochloride salt formation dramatically improves aqueous solubility, enabling pharmaceutical formulation development [4].
Table 2: Physicochemical Properties of Fluanisone
Property | Value |
---|---|
Melting Point (°C) | 67.5-68.5 |
Density (g/cm³) | 1.1±0.1 |
Boiling Point (°C) | 511.8±50.0 at 760 mmHg |
Flash Point (°C) | 263.3±30.1 |
Vapour Pressure (mmHg at 25°C) | 0.0±1.3 |
Index of Refraction | 1.558 |
LogP | 3.43 |
Solubility in Water | Practically insoluble |
Storage Temperature (°C) | -20 |
Stereochemical analysis of Hypnorm reveals an achiral molecular structure devoid of stereogenic centers [16]. The compound exhibits no optical activity and contains zero defined stereocenters throughout its molecular framework [16]. Comprehensive stereochemical evaluation confirms the absence of both existing and potential chiral centers, classifying Hypnorm as a non-optically active compound [16].
The molecular architecture lacks asymmetric carbon atoms that would generate enantiomeric forms [16] [18]. Each carbon atom within the structure maintains either symmetrical substitution patterns or participates in planar aromatic systems that preclude chirality [16]. The piperazine ring system, while capable of conformational flexibility, does not introduce stereogenic elements due to its symmetrical nitrogen substitution [16] [19].
Examination of potential geometric isomerism reveals no carbon-carbon double bonds or other structural features that would permit configurational isomerism [16]. The aromatic ring systems maintain fixed geometries that eliminate the possibility of geometric isomers [16]. The single bonds throughout the aliphatic portions allow for conformational flexibility without creating distinct isomeric forms [16].
The fluorine substitution pattern on the phenyl ring occurs exclusively at the para position, eliminating positional isomerism possibilities [5] [16]. Similarly, the methoxy group attachment to the piperazine-bound phenyl ring occurs specifically at the ortho position, maintaining a single constitutional isomer [5] [16]. The molecular structure thus represents a unique chemical entity without stereoisomeric or constitutional isomeric variants [16].
Table 3: Stereochemical Analysis of Hypnorm
Parameter | Value |
---|---|
Stereochemistry | Achiral |
Optical Activity | None |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Molecular Charge | 0 |
Chirality Classification | Not optically active |
Fentanyl citrate represents the primary opioid component of Hypnorm, characterized by its distinctive phenylpiperidine structure [1] [2] [3]. The molecular formula C22H28N2O·C6H8O7 corresponds to a molecular weight of 528.60 grams per mole, with the citrate salt enhancing aqueous solubility compared to the free base form [4] [5] [6]. The chemical nomenclature identifies fentanyl citrate as N-(1-phenethyl-4-piperidyl) propionanilide citrate (1:1), with Chemical Abstracts Service registry number 990-73-8 [1] [3] [7].
The structural architecture features a central piperidine ring substituted at the nitrogen with a phenethyl group, while the 4-position bears a propionanilide substituent linked to an aromatic ring [2] [3]. This phenylpiperidine framework distinguishes fentanyl from morphinan-derived opioids and contributes to its unique pharmacological profile [8]. The citrate salt formation involves a 1:1 stoichiometric ratio with citric acid, yielding a white crystalline powder with enhanced water solubility characteristics ranging from sparingly soluble to soluble in aqueous media [2] [6].
Physicochemical properties demonstrate fentanyl citrate's high lipophilicity, facilitating rapid membrane penetration and central nervous system access [2] [9]. The compound exhibits stability under standard storage conditions while maintaining pharmaceutical integrity throughout its shelf life [5] [7]. These structural characteristics directly correlate with the compound's pharmacokinetic behavior and therapeutic efficacy.
Fentanyl citrate exerts its pharmacological effects through complex molecular mechanisms involving multiple opioid receptor subtypes [8] [9] [10]. The primary mechanism involves high-affinity binding to μ-opioid receptors, with a binding affinity (Ki) of 1.35 nanomolar at recombinant human μ-opioid receptors [10]. This exceptional affinity exceeds that of morphine by approximately 100-fold, establishing fentanyl as one of the most potent clinically available opioid agonists [11] [12].
Recent molecular dynamics investigations have revealed novel binding modes beyond the conventional orthosteric site [8]. Fentanyl demonstrates the capacity to interact with μ-opioid receptors through two distinct binding configurations: the traditional aspartate 147-binding mode and an alternative histidine 297-binding mode [8]. The histidine 297 interaction requires the neutral HID tautomer state and involves hydrogen bonding between the piperidine amine and the unprotonated epsilon nitrogen of histidine 297 [8].
G-protein coupled receptor signaling cascades mediate fentanyl's cellular effects [9]. Upon receptor activation, guanosine triphosphate replaces guanosine diphosphate on associated G-proteins, subsequently downregulating adenylate cyclase activity [9]. This process reduces cyclic adenosine monophosphate concentrations, leading to decreased calcium influx and cellular hyperpolarization [9]. The resultant inhibition of neurotransmitter release, particularly substance P from primary afferent terminals, underlies fentanyl's analgesic efficacy .
β-arrestin mediated signaling pathways represent an additional mechanism contributing to fentanyl's unique pharmacological profile [14]. Fentanyl demonstrates β-arrestin biased signaling, with methionine 153 serving as a critical microswitch for β-arrestin coupling while remaining dispensable for G-protein activation [14]. This biased signaling may contribute to the distinct clinical characteristics observed with fentanyl compared to other opioid agonists.
Fentanyl citrate exhibits preferential binding to μ-opioid receptors while demonstrating varying affinities for other opioid receptor subtypes [9] [10]. The μ-opioid receptor represents the primary target responsible for analgesia, with fentanyl binding occurring at physiological concentrations achieving therapeutic effects [2] [9]. Receptor occupancy studies indicate that analgesic concentrations range from 1-2 nanograms per milliliter in opioid-naive individuals, while surgical anesthesia requires concentrations of 10-20 nanograms per milliliter [2].
Delta-opioid receptors demonstrate moderate affinity for fentanyl, contributing secondary analgesic effects and potentially modulating respiratory depression [9]. Kappa-opioid receptor interactions occur at higher concentrations and may contribute to dysphoric effects observed at excessive doses [9]. These multi-receptor interactions create a complex pharmacological profile distinguishing fentanyl from receptor-selective opioids.
Non-opioid receptor interactions include inhibition of ABCB1 transporter proteins, potentially affecting drug efflux mechanisms and tissue distribution [9]. Additionally, fentanyl demonstrates interactions with voltage-gated ion channels and neurotransmitter systems beyond opioid pathways [15]. These secondary targets may contribute to the comprehensive pharmacological effects observed with fentanyl administration.
Receptor binding kinetics reveal rapid association and dissociation rates consistent with fentanyl's clinical onset and duration characteristics [9] [10]. The receptor residence time correlates with the compound's lipophilicity and tissue distribution properties, influencing both therapeutic efficacy and potential for adverse effects [2]. Understanding these binding characteristics proves essential for optimizing therapeutic applications and minimizing toxicity risks.
Fluanisone exemplifies the butyrophenone chemical class, characterized by its distinctive 4-fluorobutyrophenone core structure [16] [17] . The molecular formula C21H25FN2O2 corresponds to a molecular weight of 356.43 grams per mole, featuring a fluorinated aromatic ketone linked to a piperazine-containing side chain [16] [17]. The International Union of Pure and Applied Chemistry nomenclature identifies fluanisone as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one [16] [17].
The butyrophenone framework consists of a four-carbon aliphatic chain connecting the fluorinated phenyl ketone to the heterocyclic piperazine moiety [17] . This structural arrangement positions fluanisone within the classical butyrophenone antipsychotic family, sharing structural similarities with haloperidol and droperidol while maintaining distinct pharmacological characteristics [19] [20]. The 4-fluorophenyl substituent enhances central nervous system penetration through increased lipophilicity compared to non-halogenated analogs [21].
The piperazine linker provides optimal conformational flexibility for dopamine receptor binding while maintaining sufficient rigidity to ensure receptor selectivity [21]. Structural modifications within the butyrophenone class demonstrate that the four-carbon spacer length proves critical for maintaining antipsychotic activity [21]. Deviation from this optimal spacing significantly reduces dopamine receptor affinity and corresponding pharmacological potency.
Chemical stability studies indicate that fluanisone maintains structural integrity under physiological conditions while remaining susceptible to metabolic biotransformation . The butyrophenone core undergoes hepatic metabolism primarily through cytochrome P450 enzyme systems, generating metabolites that retain varying degrees of pharmacological activity . These structural considerations directly influence the compound's pharmacokinetic behavior and therapeutic applications.
Fluanisone exhibits distinctive molecular features that determine its pharmacological behavior and therapeutic utility [17] [22]. The compound presents as an aromatic ketone with specific structural elements contributing to its antipsychotic and sedative properties [17]. Computational analysis reveals a molecular weight of 356.43 grams per mole with seven rotatable bonds providing conformational flexibility essential for receptor binding [17].
Physicochemical characterization demonstrates fluanisone's moderate lipophilicity, with an octanol-water partition coefficient facilitating blood-brain barrier penetration while maintaining aqueous solubility [17] . The compound exhibits five hydrogen bond acceptor sites but lacks hydrogen bond donor groups, influencing its interaction with biological membranes and receptor proteins [17]. These properties optimize central nervous system distribution while minimizing peripheral accumulation.
Crystallographic studies reveal fluanisone's preferred molecular conformation in solid state, with the piperazine ring adopting a chair configuration and the methoxyphenyl group positioned for optimal receptor interactions [17]. The fluorophenyl moiety maintains coplanarity with the carbonyl group, creating an extended conjugated system that enhances binding affinity to dopamine receptors [21]. Molecular modeling studies confirm that this conformation matches the binding requirements for dopamine D2 receptor antagonism.
Spectroscopic characterization identifies characteristic absorption patterns corresponding to the aromatic systems and carbonyl functionality [17]. Nuclear magnetic resonance analysis confirms the structural assignments and provides insights into molecular dynamics in solution [17]. These analytical techniques support quality control measures and structural confirmation for pharmaceutical applications.
Fluanisone demonstrates high-affinity antagonism at dopamine D2 receptors, representing the primary mechanism underlying its antipsychotic and sedative effects [19] [21] [23]. Receptor binding studies indicate nanomolar affinity constants for dopamine D2 receptors, with selectivity ratios favoring D2 over D1 subtypes [21] [24]. This selectivity profile distinguishes fluanisone from non-selective dopamine antagonists and contributes to its favorable therapeutic index.
The molecular basis for dopamine receptor antagonism involves competitive inhibition at the orthosteric binding site [19] [24]. Fluanisone's butyrophenone structure mimics aspects of dopamine's molecular geometry while incorporating additional binding elements that enhance receptor affinity [21]. The piperazine moiety provides crucial interactions with receptor amino acid residues, while the methoxyphenyl group contributes hydrophobic binding contacts [21].
Structure-activity relationship investigations demonstrate that the 4-fluorophenyl substitution enhances dopamine receptor binding compared to non-halogenated analogs [21]. The fluorine atom contributes electronic effects that optimize receptor interactions while maintaining metabolic stability [21]. Modifications to the piperazine substituents significantly alter binding affinity, confirming the importance of this structural element for dopamine receptor recognition [21].
Functional studies reveal that fluanisone antagonism results in blockade of dopamine-mediated signaling cascades [19]. This includes inhibition of adenylyl cyclase downregulation and prevention of dopamine-induced changes in intracellular calcium concentrations [19]. The resultant modulation of neurotransmitter release and neuronal excitability underlies fluanisone's therapeutic effects in psychiatric and anesthetic applications.
Secondary receptor interactions include moderate affinity for serotonin 5-HT2A receptors and alpha-1 adrenergic receptors [19]. These additional targets may contribute to fluanisone's sedative properties and explain some clinical effects not attributable to dopamine receptor antagonism alone [19]. The multi-receptor interaction profile creates a comprehensive pharmacological response suitable for anesthetic applications.
The combination of fentanyl citrate and fluanisone in Hypnorm creates synergistic interactions that enhance therapeutic efficacy while modulating adverse effects [25] [26]. These interactions occur at multiple pharmacological levels, including receptor-mediated effects, pharmacokinetic modifications, and physiological responses [25] [26]. The synergistic relationship allows for reduced individual component doses while maintaining effective anesthesia and analgesia [27] [28].
Opioid-antipsychotic synergy represents a well-established pharmacological principle underlying neuroleptanalgesic combinations [25]. Fentanyl's μ-opioid receptor agonism provides primary analgesic effects, while fluanisone's dopamine D2 receptor antagonism contributes sedation and anxiolysis [25]. This dual mechanism approach addresses multiple components of the anesthetic state simultaneously, creating more comprehensive anesthesia than either agent alone [27] [26].
Respiratory depression mitigation represents a crucial synergistic interaction in the Hypnorm combination [25] [26]. While fentanyl alone produces dose-limiting respiratory depression, the addition of fluanisone appears to moderate this effect through unknown mechanisms [25]. Studies demonstrate that the combination maintains respiratory function at analgesic doses that would produce significant depression with fentanyl monotherapy [25] [26]. This interaction enhances the therapeutic window and improves safety margins.
Cardiovascular interactions between the components create beneficial hemodynamic stability [25] [26]. Fentanyl-induced bradycardia, mediated through μ-opioid receptor activation, combines with fluanisone's minimal cardiovascular effects to produce stable heart rates and blood pressures [29] [26]. The combination avoids the severe hypotension associated with some anesthetic regimens while maintaining adequate perfusion pressure [26].
Duration of action modifications occur through pharmacokinetic interactions between fentanyl and fluanisone [25] [26]. Fluanisone's longer elimination half-life extends the overall anesthetic duration compared to fentanyl alone . This temporal matching optimizes anesthetic management by providing consistent effects throughout surgical procedures [27] [26]. The combination reduces the need for repeated dosing while maintaining stable anesthetic depths.
Antagonist responsiveness studies reveal that mixed opioid agonist-antagonists can selectively reverse respiratory depression while preserving analgesia in the fentanyl-fluanisone combination [25] [26]. This unique property allows for safe reversal of unwanted effects while maintaining beneficial therapeutic responses [25]. The differential antagonism provides clinical flexibility not available with single-agent anesthetics.
Structure-activity relationship investigations for Hypnorm components reveal critical molecular features necessary for optimal pharmacological activity [8] [14] [21]. These studies provide fundamental insights into how specific structural modifications influence receptor binding, selectivity, and therapeutic efficacy [8] [21]. Understanding these relationships enables rational drug design approaches for developing improved anesthetic combinations.
Fentanyl structure-activity relationships demonstrate the essential nature of the phenylpiperidine core for μ-opioid receptor binding [8] [14]. The piperidine nitrogen requires substitution with a phenethyl group to achieve high-affinity receptor interactions [8]. Modifications to this substituent significantly alter binding affinity and functional activity [14]. The propionanilide group attached to the piperidine 4-position modulates receptor selectivity and determines the specific interaction profile with μ-opioid receptor subtypes [8].
Recent computational studies identify novel structure-activity relationships involving histidine 297 interactions [8]. The aniline ring of fentanyl's propionanilide group mediates β-arrestin signaling through methionine 153, while maintaining G-protein activation through conventional aspartate 147 binding [8] [14]. These findings suggest that structural modifications targeting specific amino acid interactions could optimize signaling pathway selectivity [14].
Fluanisone structure-activity relationships emphasize the importance of the butyrophenone framework for dopamine receptor antagonism [21]. The four-carbon spacer length proves optimal for positioning the piperazine moiety at the correct distance for receptor binding [21]. Shorter or longer linkers significantly reduce binding affinity and functional potency [21]. The 4-fluorophenyl substituent enhances central nervous system penetration and receptor binding compared to non-halogenated variants [21].
Piperazine substitution patterns critically influence fluanisone's receptor selectivity profile [21]. The 2-methoxyphenyl group provides optimal interactions with dopamine D2 receptor binding sites while minimizing affinity for other neurotransmitter receptors [21]. Alternative substitution patterns alter the selectivity ratio between D2 and D1 receptors, potentially modifying the therapeutic index [21]. These structure-activity relationships guide optimization efforts for developing improved butyrophenone analogs.